A Technical Guide to the Physicochemical Properties of 6,8-dichloro-5-quinolinecarboxylic acid
A Technical Guide to the Physicochemical Properties of 6,8-dichloro-5-quinolinecarboxylic acid
This document provides an in-depth technical guide on the predicted physicochemical properties and analytical characterization of 6,8-dichloro-5-quinolinecarboxylic acid. As a novel derivative of the quinoline scaffold, which is central to numerous pharmaceutical agents, this compound represents a significant building block for researchers in medicinal chemistry and drug development. While direct experimental data for this specific isomer is not extensively published, this guide synthesizes information from analogous structures and foundational chemical principles to provide a robust predictive profile. The methodologies outlined herein are designed to be self-validating, offering a clear path for empirical determination of the compound's characteristics.
Molecular Identity and Structural Framework
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. The placement of two electron-withdrawing chlorine atoms at positions 6 and 8, combined with a carboxylic acid group at position 5, dictates the electronic and steric environment of the molecule, profoundly influencing its chemical behavior and physical properties.
1.1. Chemical Structure
Figure 1: 2D Structure of 6,8-dichloro-5-quinolinecarboxylic acid
1.2. Core Molecular Properties
The fundamental properties derived from the molecular formula provide the basis for all subsequent analytical and predictive assessments.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₅Cl₂NO₂ | Calculated |
| Molecular Weight | 242.06 g/mol | Calculated |
| CAS Number | Not assigned in available databases | N/A |
| InChI Key | (Predicted) | Standard algorithms |
| Canonical SMILES | C1=CC(=C(C2=C(C=C(C=C21)Cl)N=C1)Cl)C(=O)O | Standard algorithms |
Predicted Physicochemical Characteristics
The interplay between the aromatic quinoline core, the acidic carboxyl group, and the halogen substituents gives rise to a unique set of physical properties. These predictions are derived from established chemical theory and data from structurally related compounds.
2.1. Acidity and Ionization (pKa)
The acidity of the carboxylic acid group is a critical parameter influencing solubility, membrane permeability, and receptor-binding interactions. The pKa of the parent quinoline is approximately 4.90, indicating the basicity of the ring nitrogen[1]. For the carboxylic acid moiety, we must consider the strong electron-withdrawing inductive and resonance effects of the dichlorinated quinoline ring. These effects stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to a simple benzoic acid (pKa ~4.2).
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Predicted pKa: 3.0 - 3.8. This estimate is based on the pKa of similar chlorinated aromatic carboxylic acids and the general pKa range of quinoline carboxylic acids[2][3]. At physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic carboxylate form.
2.2. Solubility Profile
Solubility dictates formulation strategies and bioavailability. The planar, aromatic structure and chlorine atoms contribute to significant hydrophobicity, while the carboxylic acid group provides a handle for aqueous solubility, especially at pH values above the pKa.
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Aqueous Solubility: Expected to be very low in neutral or acidic water due to the hydrophobic nature of the dichlorinated aromatic system. The structurally related herbicide Quinclorac (3,7-dichloro-8-quinolinecarboxylic acid) has a water solubility of only 0.065 mg/kg at pH 7[2].
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Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can disrupt the crystal lattice and solvate the molecule. It is expected to have moderate to low solubility in alcohols like ethanol and methanol and poor solubility in non-polar solvents like hexane[2][4][5].
2.3. Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's distribution between an immiscible lipid and aqueous phase, serving as a key indicator of its drug-like properties.
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Predicted XLogP3: ~2.5 - 3.5. This value suggests a moderate level of lipophilicity, a common feature in many orally bioavailable drugs. The presence of two chlorine atoms significantly increases lipophilicity, which is partially offset by the polar carboxylic acid group. For comparison, 5-chloroquinoline-8-carboxylic acid has a calculated XLogP3 of 2.8[6].
2.4. Melting Point
The melting point provides insight into the strength of the crystal lattice. For a planar molecule like this, strong intermolecular forces are expected.
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Predicted Melting Point: >250 °C. This high melting point is anticipated due to strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and potential π–π stacking interactions between the quinoline rings, similar to what is observed in 3,7-dichloro-8-quinolinecarboxylic acid (274 °C)[2][5][7].
Analytical Characterization: Protocols and Interpretation
Empirical verification of the compound's structure and purity requires a suite of analytical techniques. The following sections provide both the theoretical basis for interpretation and practical, field-tested protocols.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. For 6,8-dichloro-5-quinolinecarboxylic acid, a combination of 1D (¹H, ¹³C) and 2D NMR experiments will be necessary.
Predicted Spectral Features:
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¹H NMR:
-
Aromatic Protons: Four distinct signals are expected in the aromatic region (approx. 7.5-9.0 ppm). The proton at position 7 will be a singlet. The protons at positions 2, 3, and 4 will form an AMX spin system with characteristic doublet of doublets or triplet-like patterns.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>11 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Quaternary Carbons: Ten distinct signals are expected. The carboxyl carbon will be in the 165-175 ppm range. Carbons bonded to chlorine (C6, C8) will be shifted downfield.
-
Protonated Carbons: The chemical shifts can be predicted using substituent effects on the quinoline scaffold[8].
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Experimental Protocol for NMR Analysis
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Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent, typically DMSO-d₆, as it effectively solubilizes polar and aromatic compounds. DMSO also shifts the exchangeable carboxylic acid proton far downfield, preventing overlap with other signals[5]. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.
-
Data Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a 1D ¹³C spectrum with proton decoupling.
-
Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to definitively assign proton and carbon signals.
-
-
Data Processing: Process the Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to TMS[8].
NMR Data Acquisition Workflow
Caption: Workflow for NMR-based structural elucidation.
3.2. Mass Spectrometry (MS)
MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition.
Predicted Spectral Features:
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of the two chlorine atoms. The expected pattern for a molecule with two chlorines is a trio of peaks at M, M+2, and M+4 with a characteristic intensity ratio of approximately 9:6:1.
-
Fragmentation: The most common fragmentation pathway is the loss of the carboxylic acid group (-COOH, 45 Da) followed by potential loss of chlorine atoms or ring fragmentation.
Experimental Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent mixture like methanol/water or acetonitrile/water.
-
HPLC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)[9].
-
Mobile Phase: A gradient elution is recommended, starting with a high percentage of water (with 0.1% formic acid to aid ionization) and increasing the percentage of an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) is ideal for this molecule, likely in negative ion mode to deprotonate the carboxylic acid ([M-H]⁻) or positive mode to protonate the quinoline nitrogen ([M+H]⁺).
-
Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is crucial for accurate mass measurement to confirm the elemental formula.
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify the molecular weight and the isotopic pattern.
LC-MS Analysis Workflow
Caption: Workflow for LC-MS based molecular weight verification.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted Spectral Features:
-
O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches: Multiple sharp bands in the 1450-1650 cm⁻¹ region, corresponding to the aromatic quinoline ring.
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C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region.
Synthesis and Chemical Stability
Understanding the synthesis and stability of a compound is crucial for its practical application.
4.1. Plausible Synthetic Pathways
While a specific synthesis for 6,8-dichloro-5-quinolinecarboxylic acid is not detailed in the provided search results, established methods for quinoline synthesis can be adapted. The Doebner reaction , a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a powerful method for generating quinoline-4-carboxylic acids and could be adapted for this target[9][10]. Alternatively, the Pfitzinger reaction of an isatin with a carbonyl compound could be explored[10][11]. The starting materials would need to be appropriately substituted dichlorinated anilines or isatins.
4.2. Chemical Stability
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Thermal Stability: The compound is expected to be a stable solid at normal temperatures, consistent with its predicted high melting point.
-
Chemical Stability: It should be stable under typical laboratory conditions. However, it is incompatible with strong oxidizing agents. Decomposition under high heat may release toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas[7].
Conclusion
6,8-dichloro-5-quinolinecarboxylic acid presents as a molecule with significant potential for chemical and pharmaceutical research. This guide establishes a comprehensive predictive profile of its physicochemical properties, including a low pKa, poor aqueous solubility, moderate lipophilicity, and high melting point. The detailed analytical workflows for NMR, MS, and IR spectroscopy provide researchers with the necessary tools to perform empirical verification and quality control. By leveraging these predictive insights and robust analytical protocols, scientists can confidently incorporate this valuable building block into their research and development pipelines.
References
- Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology. Accessed March 2, 2026.
- Spectral data of compound 5a-5m, 6a-6e. Amazon AWS. Accessed March 2, 2026.
- A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. Benchchem. Accessed March 2, 2026.
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Accessed March 2, 2026.
- 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4). ChemicalBook. Accessed March 2, 2026.
- 7,8-dichloro-2,4-quinolinedicarboxylic acid - C11H5Cl2NO4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Accessed March 2, 2026.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Accessed March 2, 2026.
- CN85104693A - The preparation method of quinoline carboxylic acid derivative.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Accessed March 2, 2026.
- 6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid. Amerigo Scientific. Accessed March 2, 2026.
- NMR Solvent Data Chart.
- 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135. PubChem. Accessed March 2, 2026.
- AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. Accessed March 2, 2026.
- Quinclorac | C10H5Cl2NO2 | CID 91739. PubChem - NIH. Accessed March 2, 2026.
- Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid—Key Intermediate of Lifitegrast (Xiidra). PMC. Accessed March 2, 2026.
- 6-Quinolinecarboxylic acid | 10349-57-2. ChemicalBook. Accessed March 2, 2026.
- Chemical method for synthesizing 6,8-dichloro ethyl cacodylic acid capryl
- Quinoline. mVOC 4.0. Accessed March 2, 2026.
- A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. PMC. Accessed March 2, 2026.
- C NMR and Mass Spectral Analysis of 2, 5-dianilino-3, 6 dichloro-1, 4-benzoquinones. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Accessed March 2, 2026.
- Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. YouTube. Accessed March 2, 2026.
- Solubility Data Resource. TOKU-E. Accessed March 2, 2026.
- 6,8-dichlorooctanoic Acid CAS 41443-60-1. Home Sunshine Pharma. Accessed March 2, 2026.
- pKa Data Compiled by R. Williams.
- 6,8-dichlorooctanoic acid. ChemBK. Accessed March 2, 2026.
- 5,7-Dichloro-8-hydroxyquinoline | 773-76-2. ChemicalBook. Accessed March 2, 2026.
- (PDF) 3,7-Dichloroquinoline-8-carboxylic acid.
Sources
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Quinclorac | C10H5Cl2NO2 | CID 91739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. toku-e.com [toku-e.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloroquinoline-8-carboxylic acid | C10H6ClNO2 | CID 16776135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,7-Dichloro-8-quinolinecarboxylic acid(84087-01-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants [mdpi.com]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]

